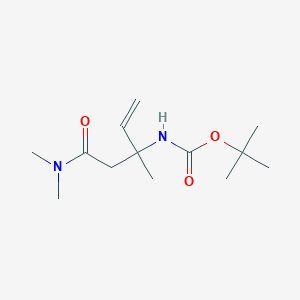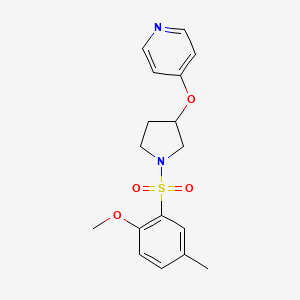![molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3](/img/structure/B2646185.png)
1,7-Dioxaspiro[4.4]non-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dioxaspiro[4.4]non-2-en-4-one is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives has been explored in various studies . For instance, an efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle, has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification . Another study reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative from diacetone D-glucose .Molecular Structure Analysis
The InChI code for 1,7-Dioxaspiro[4.4]non-2-en-4-one is 1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Wissenschaftliche Forschungsanwendungen
Gold (I) Catalyzed Synthesis
The compound has been used in the gold-catalyzed cyclization of 2,2-bis (3-arylprop-2-yn1-yl)malonic acid, which is an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . This kind of compound could be of great interest in pharmaceutical science given the widespread presence of this scaffold in bioactive natural and synthetic products .
Spirodilactonization
Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes have been used as dienophiles in the diene synthesis . The reaction of 2-methoxy-7-methyl-l,6-dioxaspiro[4.4]non-3-ene with various dienes in absolute toluene at 130-160℃ was realized .
Curing Agent
1,6-Dioxaspiro [4.4]nonane-2,7-dione was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
Synthesis of Immunomodulatory Compounds
An efficient synthesis of the 1,6-dioxaspiro [4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer has been described . A furan oxidative spirocyclization for constructing the spiro center was used as the key step .
Synthesis of Bioactive Natural Products
A great number of unique bioactive natural products are endowed with a spirolactone moiety . Among these, some compounds contain a spirobislactone unit or a very similar moiety, as α- and β-levantenolides, biyouyanagin A and B, hyperolactones A and C, clionamide D, longianone .
Catalyst in Polymer Manufacturing
Natural spiroketals are used as catalysts in the manufacture of polymers .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Given the unique structure of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, there is potential for further exploration in various fields, including pharmaceutical science . For instance, compounds with similar structures have been found to exhibit various biological activities, suggesting potential applications in drug development .
Eigenschaften
IUPAC Name |
1,7-dioxaspiro[4.4]non-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWSDYFTYKLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dioxaspiro[4.4]non-2-en-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

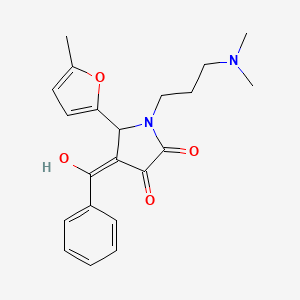
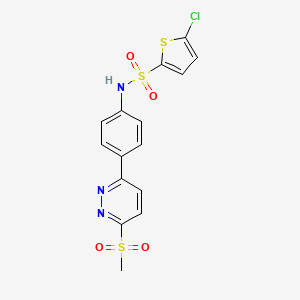
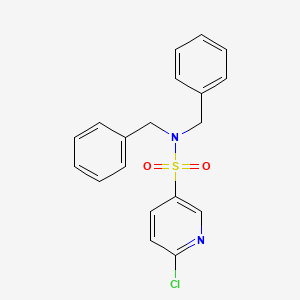
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2646106.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)
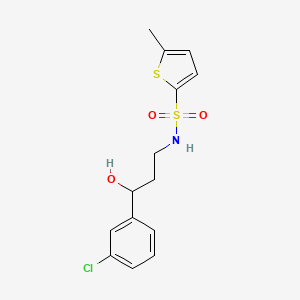
![2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646111.png)
![1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2646113.png)
![N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B2646117.png)
![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)
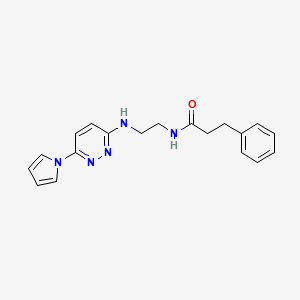
![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)
